trans-4-[({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
TRANS-4-({[(2-PYRIDIN-2-YLQUINOLIN-4-YL)CARBONYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a bulky side chain containing pyridin-2-yl and quinolin-4-yl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-({[(2-PYRIDIN-2-YLQUINOLIN-4-YL)CARBONYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors
Formation of the Cyclohexane Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the cyclohexane ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl side chain or through a Grignard reaction followed by hydrolysis.
Attachment of the Side Chain: The side chain containing the pyridin-2-yl and quinolin-4-yl moieties can be attached through a series of coupling reactions, such as Suzuki-Miyaura coupling, followed by amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
TRANS-4-({[(2-PYRIDIN-2-YLQUINOLIN-4-YL)CARBONYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclohexane ring or the side chain, leading to the formation of ketones or aldehydes.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl and quinolin-4-yl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, TRANS-4-({[(2-PYRIDIN-2-YLQUINOLIN-4-YL)CARBONYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of TRANS-4-({[(2-PYRIDIN-2-YLQUINOLIN-4-YL)CARBONYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The pyridin-2-yl and quinolin-4-yl moieties can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
2-PYRIDIN-2-YL-QUINOLINE-4-CARBOXYLIC ACID: This compound shares the pyridin-2-yl and quinolin-4-yl moieties but lacks the cyclohexane ring and the complex side chain.
Pyrrolidine Derivatives: These compounds contain a pyrrolidine ring and are used in drug discovery due to their versatile biological activities.
Indole Derivatives: Indole derivatives are known for their diverse biological activities and are used in the development of therapeutic agents.
Uniqueness
The uniqueness of TRANS-4-({[(2-PYRIDIN-2-YLQUINOLIN-4-YL)CARBONYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID lies in its complex structure, which combines multiple functional groups and moieties. This allows for a wide range of chemical reactions and interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H23N3O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[[(2-pyridin-2-ylquinoline-4-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H23N3O3/c27-22(25-14-15-8-10-16(11-9-15)23(28)29)18-13-21(20-7-3-4-12-24-20)26-19-6-2-1-5-17(18)19/h1-7,12-13,15-16H,8-11,14H2,(H,25,27)(H,28,29) |
InChI Key |
OXYROOBMMMMYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C(=O)O |
Origin of Product |
United States |
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